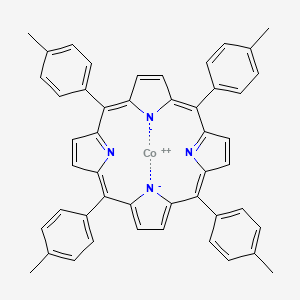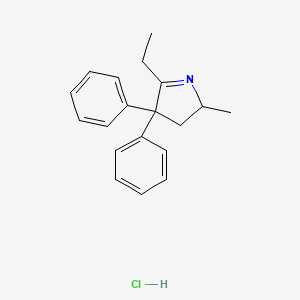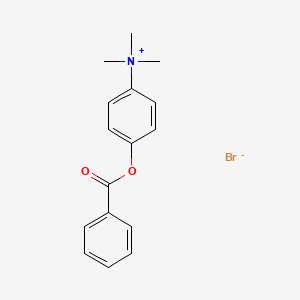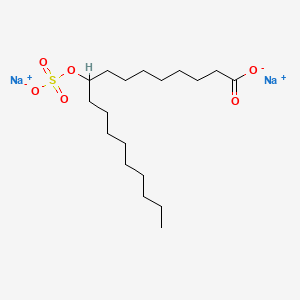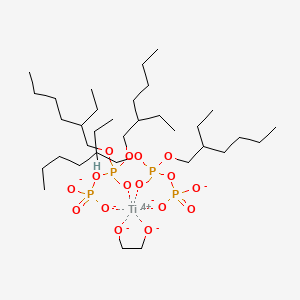
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its quinoline core, which is fused with a cycloheptane ring, and further modified with a diazepine moiety. The presence of the dioxalate and monohydrate components adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline core through cyclization reactions. Subsequent steps involve the introduction of the cycloheptane ring and the diazepine moiety through various substitution and addition reactions. The final steps include the formation of the dioxalate salt and the incorporation of the monohydrate component.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and the use of high-purity reagents. The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The diazepine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, as well as substituted diazepine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological processes and as a potential drug candidate.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The diazepine moiety can bind to specific sites on proteins, altering their function. These interactions can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the cycloheptane and diazepine modifications.
Tetrahydroquinoline: A reduced form of quinoline with similar reactivity but different physical properties.
Diazepine Derivatives: Compounds with similar diazepine moieties but different core structures.
Uniqueness
6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate is unique due to its combination of a quinoline core, a cycloheptane ring, and a diazepine moiety. This unique structure gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
67238-95-3 |
|---|---|
Formule moléculaire |
C24H31N3O8 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
2-hydroxy-2-oxoacetate;11-(4-methyl-1,4-diazepane-1,4-diium-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C20H27N3.2C2H2O4/c1-22-12-7-13-23(15-14-22)20-16-8-3-2-4-10-18(16)21-19-11-6-5-9-17(19)20;2*3-1(4)2(5)6/h5-6,9,11H,2-4,7-8,10,12-15H2,1H3;2*(H,3,4)(H,5,6) |
Clé InChI |
BBNWGUZEPIUGAT-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCC[NH+](CC1)C2=C3CCCCCC3=NC4=CC=CC=C42.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


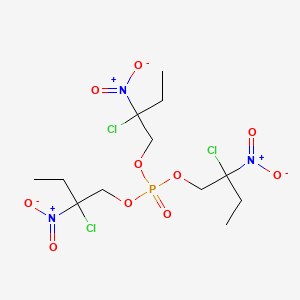
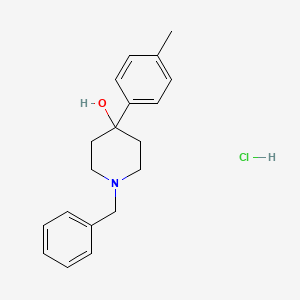
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)


![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
